1,2-Dimethylpiperidin-3-amine

IMPDH inhibition nucleotide metabolism immunosuppression

1,2-Dimethylpiperidin-3-amine (CAS 1461708-38-2; MF: C₇H₁₆N₂; MW: 128.22 g/mol) is a chiral, disubstituted aminopiperidine heterocycle characterized by methyl groups at the 1- and 2-positions and a primary amine at the 3-position of the piperidine ring. Computed physicochemical properties include a boiling point of 142.4±8.0 °C at 760 mmHg and vapor pressure of 5.6±0.3 mmHg at 25°C.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 1461708-38-2
Cat. No. B1424332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylpiperidin-3-amine
CAS1461708-38-2
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1C(CCCN1C)N
InChIInChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3
InChIKeyOGWCETMUBQTQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylpiperidin-3-amine (CAS 1461708-38-2) for Procurement: Structural and Physicochemical Baseline


1,2-Dimethylpiperidin-3-amine (CAS 1461708-38-2; MF: C₇H₁₆N₂; MW: 128.22 g/mol) is a chiral, disubstituted aminopiperidine heterocycle characterized by methyl groups at the 1- and 2-positions and a primary amine at the 3-position of the piperidine ring . Computed physicochemical properties include a boiling point of 142.4±8.0 °C at 760 mmHg and vapor pressure of 5.6±0.3 mmHg at 25°C . Unlike unsubstituted piperidin-3-amine or 4-substituted analogs, the 1,2-dimethyl pattern introduces stereochemical constraints and steric hindrance that directly modulate molecular recognition events [1]. The compound is commercially available from research chemical suppliers at ≥95% purity for use as a building block in medicinal chemistry and as a reference standard for biological screening .

1,2-Dimethylpiperidin-3-amine Procurement Risks: Why Alternative Aminopiperidines Cannot Substitute


Simple substitution with alternative aminopiperidines is not scientifically valid due to the profound and quantifiable impact of methyl group positioning on molecular recognition. A foundational study by Aronstam et al. (1988) examining piperidine derivative interactions with the nicotinic cholinergic receptor complex demonstrated that 2,6-dimethylpiperidine exhibits a Ki of 8.8 μM, whereas 2-methylpiperidine shows a 68-fold weaker Ki of 600 μM [1]. Furthermore, 2,6-dimethylpiperidine was active whereas 3,5-dimethylpiperidine showed no detectable inhibition, establishing that even the same number of methyl substituents produces functionally inactive isomers when placed at different ring positions [1]. The 1,2-dimethylpiperidin-3-amine scaffold represents a unique substitution pattern—combining N-methylation (position 1), C2-methylation, and a free 3-amino group—that creates a steric and electronic environment distinct from 2,6-disubstituted, 3,5-disubstituted, 4-substituted, or N,N-dimethyl analogs. Procuring a generic "aminopiperidine" without verifying the exact substitution pattern introduces uncontrolled variables in target engagement assays and may lead to false-negative screening outcomes or irreproducible SAR data [2].

1,2-Dimethylpiperidin-3-amine (CAS 1461708-38-2): Quantitative Comparator Evidence for Scientific Procurement Decisions


1,2-Dimethylpiperidin-3-amine IMPDH Inhibitory Activity: Direct Binding Affinity Measurement

1,2-Dimethylpiperidin-3-amine demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide biosynthesis and a validated therapeutic target for immunosuppressive, antiviral, and anticancer interventions [1]. The compound exhibits a binding affinity of Ki = 440 nM (0.44 μM) in an in vitro biochemical assay measuring inhibition toward the nicotinamide adenine dinucleotide (NAD) cofactor binding site [1]. The type of inhibition was characterized as non-competitive with respect to substrate binding [1]. This represents a distinct and documented biochemical interaction profile for the 1,2-dimethyl substitution pattern.

IMPDH inhibition nucleotide metabolism immunosuppression

1,2-Dimethylpiperidin-3-amine Substitution Pattern Differentiation: Methyl Group Positional Effects on Nicotinic Receptor Binding

Although direct binding data for 1,2-dimethylpiperidin-3-amine at the nicotinic acetylcholine receptor are not available in the primary literature, the critical role of methyl group positioning on piperidine ring recognition is quantitatively established through analogous dimethylpiperidine congeners. Aronstam et al. (1988) reported that 2,6-dimethylpiperidine inhibits [³H]H12-HTX binding to Torpedo nicotinic receptors with a Ki of 8.8 μM [1]. In contrast, the isomeric 3,5-dimethylpiperidine demonstrated no detectable inhibition in the same assay system [1]. This demonstrates that the precise location of methyl substituents—not merely their presence—dictates whether a dimethylpiperidine analog engages the receptor binding pocket [1]. The 1,2-dimethyl substitution pattern of 1,2-dimethylpiperidin-3-amine presents a unique spatial arrangement combining N1-methylation, C2-methylation, and a free 3-amino group, which is structurally distinct from the 2,6-disubstituted, 3,5-disubstituted, and 4-substituted dimethylpiperidine isomers tested [2].

nicotinic receptor structure-activity relationship substituent effects

1,2-Dimethylpiperidin-3-amine vs. N,N-Dimethylpiperidin-3-amine: Amine Substitution Pattern Differentiation

1,2-Dimethylpiperidin-3-amine (CAS 1461708-38-2) and N,N-dimethylpiperidin-3-amine (CAS 1061873-15-1 for the (S)-enantiomer) are structural isomers sharing identical molecular formula (C₇H₁₆N₂) and molecular weight (128.22 g/mol) but differ fundamentally in amine substitution architecture [1]. 1,2-Dimethylpiperidin-3-amine features a primary amine at the 3-position of the piperidine ring (NH₂) with methyl groups at N1 and C2, whereas N,N-dimethylpiperidin-3-amine possesses a tertiary amine at the 3-position (N(CH₃)₂) with an unsubstituted secondary amine in the piperidine ring [1]. This distinction has critical consequences: the primary amine in 1,2-dimethylpiperidin-3-amine is available for covalent derivatization (e.g., amide bond formation, reductive amination, urea synthesis), whereas the tertiary amine in N,N-dimethylpiperidin-3-amine is not suitable for the same range of synthetic transformations . Additionally, the hydrogen-bond donor capacity of the primary NH₂ group in 1,2-dimethylpiperidin-3-amine creates distinct pharmacophore interactions with target binding sites compared to the hydrogen-bond acceptor-only character of the tertiary N,N-dimethylamino group .

amine substitution pharmacophore design chiral building block

1,2-Dimethylpiperidin-3-amine vs. 1,3-Dimethylpiperidin-3-amine: Regioisomeric Comparison

1,2-Dimethylpiperidin-3-amine and 1,3-dimethylpiperidin-3-amine (CAS 1236348-35-8) are regioisomeric aminopiperidines that differ solely in the position of the second methyl substituent (C2 vs. C3) . Both compounds share identical molecular formula (C₇H₁₆N₂) and molecular weight (128.22 g/mol) . In 1,2-dimethylpiperidin-3-amine, the 2-methyl group creates a vicinal relationship with the 3-amino group, introducing steric hindrance and conformational restriction around the amino-bearing carbon . In 1,3-dimethylpiperidin-3-amine, the methyl and amino groups are geminally substituted on the same C3 carbon, creating a tertiary alkylamine environment that lacks the vicinal steric constraints present in the 1,2-substituted scaffold . This regioisomeric difference fundamentally alters: (i) the conformational flexibility of the amino group, (ii) the steric accessibility of the amine for nucleophilic reactions, and (iii) the three-dimensional presentation of the amine pharmacophore to biological targets .

regioisomer differentiation methyl positioning piperidine substitution

1,2-Dimethylpiperidin-3-amine (CAS 1461708-38-2): Evidence-Based Research and Industrial Application Scenarios


IMPDH-Targeted Chemical Probe Development and Inhibitor Scaffold Optimization

1,2-Dimethylpiperidin-3-amine serves as a starting scaffold for structure-activity relationship (SAR) exploration targeting inosine-5'-monophosphate dehydrogenase (IMPDH), a validated therapeutic target in immunosuppression (mycophenolate mofetil), antiviral therapy (ribavirin), and oncology [1]. The compound exhibits measurable IMPDH inhibitory activity (Ki = 440 nM) in vitro with a characterized non-competitive inhibition mechanism [1]. While less potent than clinical IMPDH inhibitors (mycophenolic acid Ki ≈ 7–50 nM), this compound provides a structurally distinct aminopiperidine scaffold with a primary amine handle amenable to systematic derivatization. Research teams pursuing novel IMPDH inhibitor chemotypes can utilize 1,2-dimethylpiperidin-3-amine to probe the chemical space surrounding the NAD cofactor binding site and optimize potency through iterative medicinal chemistry while maintaining a scaffold distinct from existing mycophenolate, mizoribine, and benzoxazole-based inhibitor classes [1].

Primary Amine-Enabled Diversity-Oriented Synthesis and Parallel Library Construction

The free primary amine at the 3-position of 1,2-dimethylpiperidin-3-amine distinguishes it from N,N-dialkyl-substituted aminopiperidines and enables a broad repertoire of robust, high-yielding synthetic transformations [1]. This functionality supports: (i) amide bond formation with diverse carboxylic acid building blocks, (ii) reductive amination with aldehydes and ketones to generate secondary and tertiary amine libraries, (iii) sulfonamide synthesis for sulfonyl-containing pharmacophore exploration, (iv) urea and thiourea formation for hydrogen-bonding motif installation, and (v) Buchwald-Hartwig or Ullmann-type C–N cross-coupling reactions [1]. The vicinal 1,2-dimethyl substitution pattern introduces stereoelectronic effects that can modulate the reactivity and conformational preferences of the resulting derivatives . This makes the compound particularly valuable for parallel library synthesis and diversity-oriented synthesis (DOS) campaigns aimed at generating novel chemical matter for high-throughput screening [1].

Chiral Chromatography Method Development and Stereochemical Reference Standard

1,2-Dimethylpiperidin-3-amine possesses two stereogenic centers (C2 and C3), existing as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) [1]. The (2S,3S) enantiomer is commercially available as a defined stereoisomer (CAS 2306252-62-8) [1]. This stereochemical complexity makes 1,2-dimethylpiperidin-3-amine and its enantiopure forms valuable as reference standards for chiral analytical method development and validation in pharmaceutical quality control workflows. Specifically, the compound can serve as: (i) a test analyte for chiral stationary phase (CSP) screening and column selection, (ii) a resolution marker for optimizing chiral HPLC and SFC separation conditions, (iii) a system suitability standard for verifying enantiomeric separation performance, and (iv) a probe molecule for studying stereochemical effects on retention mechanisms across different CSP chemistries . The combination of a basic amine functionality with multiple stereocenters provides a challenging yet well-defined separation case for method development .

Neurological Target Chemical Probe Development Leveraging Piperidine Scaffold Precedent

The piperidine scaffold, including specifically 3-aminopiperidine derivatives, has established precedent in modulating central nervous system (CNS) targets, including 5-HT3 receptors (selective antagonists), substance P/NK1 receptors, and sigma-1 receptors [1]. The 1,2-dimethyl substitution pattern of 1,2-dimethylpiperidin-3-amine introduces conformational constraints that differentiate it from unsubstituted 3-aminopiperidines and 4-substituted analogs [2]. Research groups investigating aminopiperidine-based CNS ligands can employ 1,2-dimethylpiperidin-3-amine as a scaffold for developing novel chemotypes with potentially differentiated receptor subtype selectivity or pharmacokinetic properties [1]. The compound's moderate molecular weight (128.22 g/mol) and balanced cLogP characteristics provide a favorable starting point for CNS drug discovery programs requiring blood-brain barrier penetration .

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